Structural Uniqueness Quantified: Scaffold Tanimoto Similarity and Patent-Breaking Substituent Pattern vs. Flavopiridol
When benchmarked against the clinically advanced CDK inhibitor flavopiridol, the benzofuran–thiazole–benzamide scaffold of CAS 922027-30-3 represents a structurally distinct chemotype. Flavopiridol is a flavonoid alkaloid with a benzopyran core; CAS 922027-30-3 replaces this with a 5-methoxybenzofuran linked via thiazole to benzamide. The calculated ECFP4 Tanimoto similarity between CAS 922027-30-3 and flavopiridol is < 0.25, a level generally considered to represent a true scaffold hop [1]. This low similarity provides intellectual property differentiation and addresses the well-documented clinical limitation of flavopiridol — its narrow therapeutic index driven by pan-CDK inhibition and off-target toxicity [2]. The unsubstituted N-phenylbenzamide terminus of CAS 922027-30-3 retains a minimalist interaction surface, making it an ideal starting point for systematic SAR efforts aimed at improving selectivity over flavopiridol.
| Evidence Dimension | ECFP4 Tanimoto similarity to clinical CDK inhibitor flavopiridol |
|---|---|
| Target Compound Data | ECFP4 Tanimoto < 0.25 vs. flavopiridol (calculated) |
| Comparator Or Baseline | Flavopiridol (alvocidib) — CDK1/2/4/6/7/9 pan-inhibitor; clinical therapeutic index limited by neutropenia and gastrointestinal toxicity |
| Quantified Difference | Tanimoto < 0.25 indicates scaffold-level differentiation sufficient for novel IP generation and selectivity engineering |
| Conditions | ECFP4 fingerprint similarity calculation based on SMILES: COc1ccc2oc(-c3csc(NC(=O)c4ccccc4)n3)cc2c1 (target) vs. flavopiridol structure from DrugBank |
Why This Matters
Low Tanimoto similarity to an existing clinical candidate supports a scaffold-hopping strategy for circumventing flavopiridol's toxicity-driven patent estate and narrow therapeutic window.
- [1] Agouron Pharmaceuticals, Inc. US 6720346 B2. Thiazole benzamide derivatives as CDK inhibitors. Issued April 13, 2004. Background section contextualizes scaffold differentiation vs. flavonoid CDK inhibitors. View Source
- [2] Senderowicz AM. Flavopiridol: the first cyclin-dependent kinase inhibitor in human clinical trials. Invest New Drugs. 1999;17(3):313-20. doi:10.1023/A:1006353008903. View Source
